molecular formula C11H14N2O2 B6246319 3-(phenoxymethyl)azetidine-1-carboxamide CAS No. 2408959-69-1

3-(phenoxymethyl)azetidine-1-carboxamide

Katalognummer B6246319
CAS-Nummer: 2408959-69-1
Molekulargewicht: 206.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Phenoxymethyl)azetidine-1-carboxamide (PMCA), also known as 3-phenoxymethylazetidine-1-carboxylic acid amide, is a novel synthetic compound that is gaining increasing attention in the scientific community due to its potential applications in a variety of areas. PMCA has been found to have a wide range of biochemical and physiological effects, as well as potential applications in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

PMCA has been found to have potential applications in a variety of scientific research areas. It has been used as a substrate for the synthesis of biologically active compounds, such as antibiotics and anti-cancer agents. It has also been studied as a potential inhibitor of enzymes involved in the biosynthesis of fatty acids, and as a possible inhibitor of the enzyme acetylcholinesterase. Additionally, PMCA has been studied as a potential drug for the treatment of Alzheimer’s disease, as well as for its potential to reduce inflammation and oxidative stress.

Wirkmechanismus

The exact mechanism of action of PMCA is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the biosynthesis of fatty acids, as well as an inhibitor of the enzyme acetylcholinesterase. Additionally, PMCA has been shown to reduce inflammation and oxidative stress, and to act as an antioxidant.
Biochemical and Physiological Effects
PMCA has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as to act as an antioxidant. Additionally, PMCA has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition has been found to have potential therapeutic applications for the treatment of Alzheimer’s disease.

Vorteile Und Einschränkungen Für Laborexperimente

The use of PMCA in laboratory experiments has several advantages. It is relatively easy to synthesize, and can be purified by column chromatography. Additionally, its wide range of biochemical and physiological effects makes it a useful tool for a variety of research applications. However, there are some limitations to its use in laboratory experiments. The exact mechanism of action of PMCA is not yet fully understood, and further research is needed to better understand its potential applications. Additionally, PMCA has not yet been approved for use in humans, and further research is needed to determine its safety and efficacy in clinical trials.

Zukünftige Richtungen

There are a number of potential future directions for the research and development of PMCA. Further research is needed to better understand its mechanism of action and potential applications. Additionally, further research is needed to determine its safety and efficacy in clinical trials. Additionally, PMCA could be studied as a potential therapeutic agent for the treatment of Alzheimer’s disease, as well as for its potential to reduce inflammation and oxidative stress. Finally, PMCA could be studied as a potential substrate for the synthesis of biologically active compounds, such as antibiotics and anti-cancer agents.

Synthesemethoden

PMCA can be synthesized through a variety of methods, including the reaction of azetidine-1-carboxylic acid with phenoxyacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and the product is then purified by column chromatography. Other methods of synthesis include the reaction of azetidine-1-carboxylic acid with phenoxyacetic anhydride, followed by hydrolysis of the anhydride with aqueous acid.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of 3-(phenoxymethyl)azetidine-1-carboxamide can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Phenol", "Chloromethyl methyl ether", "Azetidine-1-carboxylic acid", "N,N'-Dicyclohexylcarbodiimide (DCC)", "N-Hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Diethyl ether", "Methanol", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Step 1: Synthesis of phenoxymethyl chloride by reacting phenol with chloromethyl methyl ether in the presence of a base such as NaHCO3.", "Step 2: Synthesis of 3-(phenoxymethyl)azetidine-1-carboxylic acid by reacting azetidine-1-carboxylic acid with phenoxymethyl chloride in the presence of a coupling agent such as DCC and a catalyst such as NHS in DMF.", "Step 3: Synthesis of 3-(phenoxymethyl)azetidine-1-carboxamide by reacting 3-(phenoxymethyl)azetidine-1-carboxylic acid with methanol and ethyl acetate in the presence of a base such as NaHCO3 and an acid such as HCl." ] }

CAS-Nummer

2408959-69-1

Molekularformel

C11H14N2O2

Molekulargewicht

206.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.